![molecular formula C23H28N2O4 B1326873 [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-66-0](/img/structure/B1326873.png)
[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-(4-methoxyphenyl)amino]acetic acid (BMPEA) is a synthetic compound that is found in some dietary supplements. BMPEA is a derivative of amphetamine, and is structurally similar to amphetamine and other stimulants. BMPEA has been found to have stimulant-like effects in laboratory studies, although the exact mechanism of action is not yet known. BMPEA has been studied for its potential use in a variety of scientific research applications, including the treatment of neurological disorders and the development of new drugs.
Scientific Research Applications
Drug Design and Discovery
The piperidine moiety is a common feature in many pharmaceuticals. This compound’s structure makes it a candidate for the design of new drugs, especially considering its potential for modification and the creation of derivatives with various pharmacological activities .
Pharmacological Applications
Piperidine derivatives, like this compound, are present in numerous classes of pharmaceuticals. They are explored for their therapeutic potential in treating a wide range of diseases due to their diverse biological activities .
Synthesis of Biologically Active Piperidines
The compound serves as a substrate for the synthesis of biologically active piperidines. Researchers aim to develop cost-effective methods for synthesizing these derivatives, which are crucial for medicinal chemistry .
Dual Inhibition Mechanisms
In pharmacology, dual inhibitors are compounds that target two different biological pathways. This compound could be studied for its dual inhibitory properties, which might lead to more efficacious treatments with reduced side effects .
Antioxidant Properties
Piperidine-based compounds are known for their antioxidant properties. This compound could be investigated for its ability to inhibit or suppress free radicals, contributing to its potential as an antioxidant agent .
Neurodegenerative Disease Treatment
Given the importance of piperidine derivatives in neuropharmacology, this compound could be researched for its applicability in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
Chemical Synthesis and Catalysis
This compound may also play a role in chemical synthesis and catalysis. Its structure could be utilized in developing new catalytic methods or in the synthesis of complex organic molecules .
Mechanism of Action
- Specifically, it interacts with β-amyloid (Aβ) , which accumulates abnormally in AD. Aβ peptides, especially Aβ 1–42, play a crucial role in neurodegeneration and cognitive dysfunction .
- Inhibition of AChE-Mediated Aβ Fibrillogenesis : The compound inhibits the aggregation of Aβ peptides by interacting with the peripheral anionic site of acetylcholinesterase (AChE). This prevents Aβ fibril formation .
- Stabilization of α-Helical Content : Molecular docking studies suggest that the compound binds to Aβ, stabilizing its α-helical conformation and inhibiting toxic conformations .
- Prevention of β-Sheet Aggregation : The compound prevents β-sheet aggregation and fibril formation, which are hallmarks of AD pathology .
- The compound affects pathways related to Aβ aggregation, neuroinflammation, and oxidative stress. By inhibiting Aβ aggregation, it disrupts the neurodegenerative cascade .
- Neuroprotection : The compound protects neuronal cells (e.g., SH-SY5Y cells) from Aβ-induced cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation .
- Reversal of Neurobehavioral Changes : In animal models, it reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological alterations .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-(N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-29-21-9-7-20(8-10-21)25(17-23(27)28)16-22(26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDFMFQSPOIGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.